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The data in the table below summarizes the journey of optimizing a series of HSD17B13 inhibitors, starting

from initial hits and culminating in a potent lead compound [1]. The key challenge was improving cellular

activity by enhancing the molecules' permeability.

Compound
ID

Biochemical IC₅₀
(nM)

Cellular IC₅₀
(nM)

LogD
Permeability (Papp, 10⁻⁶
cm/s)

1 200 >70,000 0.9 1.7

2 770 >80,000 0.6 4.0

3 140 >63,000 -0.2 0.9

4 47 3,400 0.9 15

5 85 1,200 0.5 5.3

6 10 280 2.0 11

Source: [1]

The SAR trends from this data are clear:
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Early Hits (Compounds 1-3): While showing decent biochemical potency, these compounds had low

lipophilicity (LogD) and very low cell permeability, leading to a lack of activity in cellular assays [1].
Optimized Leads (Compounds 4-6): By modifying the chemical structure, particularly the benzoic

acid head group, researchers successfully increased LogD and permeability. This directly translated
to significantly improved cellular potency, with Compound 6 emerging as the most promising lead [1].

Structural Basis for Inhibitor Binding

The understanding of these SARs is underpinned by high-resolution crystal structures of HSD17B13. These

structures reveal how inhibitors bind to the enzyme's active site [2] [1].
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The diagram above illustrates the key interactions:

Conserved Polar Interactions: The inhibitor's core (e.g., benzoic acid in early compounds) forms

hydrogen bonds with active site residues Ser172 and Tyr185, as well as with the NAD+ cofactor [2]
[1].

Flexible Binding Pocket: The substrate-specific loop (residues Pro218 to Thr239) can adopt
different positions. The presence of a bound lipid or detergent can push this loop away, while smaller

inhibitors allow it to move closer and form additional hydrogen bonds with residues like Ser230 and
Thr231 [1].

Role of Lipophilicity: The presence of endogenous lipids in the crystal structures highlights the
hydrophobic nature of the ligand-binding pocket. Increasing the LogD of the compounds improved

their ability to access this environment in a cellular setting, explaining the gains in cellular potency [1].
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Methodology for SAR Studies

The SAR for these inhibitors was established through a well-defined experimental workflow, which could be

applied to characterize other compounds like HSD17B13-IN-89.
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Key techniques include:

High-Throughput Screening (HTS): A library of over 3 million compounds was screened to identify
initial hits using a biochemical assay with purified HSD17B13, NAD+ cofactor, and β-estradiol as a

substrate [2] [1].
X-ray Crystallography: Co-crystal structures of inhibitors bound to HSD17B13 and NAD+ were

solved. This was critical for visualizing binding modes and guiding chemical optimization [2] [1].
Potency Assays: Inhibitors were characterized by their IC₅₀ values (the concentration that inhibits

50% of enzyme activity) in both biochemical and cell-based assays using HSD17B13-overexpressing
lines [1].
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DMPK Profiling: Key physicochemical properties like LogD (lipophilicity) and apparent permeability
(Papp) were measured to understand and improve a compound's ability to penetrate cells [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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